Theophylline magnesium salicylate
CAS No.: 77254-85-4
Cat. No.: VC1598865
Molecular Formula: C14H14MgN4O5
Molecular Weight: 342.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77254-85-4 |
---|---|
Molecular Formula | C14H14MgN4O5 |
Molecular Weight | 342.59 g/mol |
IUPAC Name | magnesium;1,3-dimethyl-7H-purine-2,6-dione;2-[hydroxy(oxido)methyl]phenolate |
Standard InChI | InChI=1S/C7H8N4O2.C7H7O3.Mg/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,8,9);1-4,7-9H;/q;-1;+2/p-1 |
Standard InChI Key | QMROWKNOXHUYOJ-UHFFFAOYSA-M |
SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(O)[O-])[O-].[Mg+2] |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(O)[O-])[O-].[Mg+2] |
Introduction
Chemical Composition and Identification
Theophylline magnesium salicylate (CAS No. 77254-85-4) is a crystalline compound with molecular formula C14H14MgN4O5 and molecular weight of 342.59 g/mol . The compound exists as a pentahydrate, containing approximately 48% theophylline, 40% magnesium salicylate, and 12% water of hydration. This composition has been verified through detailed analytical studies, confirming the 2:1:2 molar ratio of theophylline to magnesium to salicylate .
The structure represents a specific chemical interaction between the components rather than a simple physical mixture, as confirmed by various analytical techniques including infrared spectroscopy, X-ray diffraction, and thermal analysis .
Table 1.1: Chemical Composition of Theophylline Magnesium Salicylate Pentahydrate
Component | Percentage Composition | Calculated Value | Found Value |
---|---|---|---|
Theophylline | 48% | 47.98% | 47.60% |
Salicylate (as salicylic acid) | 40% | 36.70% | 36.20% |
Magnesium | ~3% | 3.26% | 3.28% |
Water of hydration | 12% | 12.06% | 12.80% |
Synthesis and Preparation
The synthesis of theophylline magnesium salicylate follows a straightforward precipitation method in aqueous solution. The standard preparation involves a specific stoichiometric reaction between magnesium salicylate and theophylline .
The typical procedure involves dissolving magnesium salicylate tetrahydrate in water, warming the solution to approximately 40°C, and then adding anhydrous theophylline. Upon standing, the clear solution precipitates a white crystalline solid, which is theophylline magnesium salicylate .
A specific synthesis protocol outlined in the literature includes:
-
Dissolution of 37.1 grams (0.1 mole) of magnesium salicylate tetrahydrate in 480 ml of distilled water
-
Warming the solution to 40°C
-
Addition of 36.0 grams (0.2 mole) of anhydrous theophylline
-
Stirring until complete dissolution
-
Rapid filtration of the solution
-
Standing to allow precipitation of the white crystalline solid
-
Filtration, washing with cold distilled water, and drying at 70°C for 6 hours
This methodology typically yields 61.8 grams of product, representing an 84.5% yield . Research has demonstrated that even when varying reactant ratios, the resulting precipitate maintains the same chemical composition (Tp2MgS2·5H2O), confirming the stability of this specific stoichiometry .
Evidence of Chemical Entity Status
Multiple analytical techniques have confirmed that theophylline magnesium salicylate exists as a true chemical compound rather than a physical mixture of its components . This distinction is essential for understanding its pharmaceutical properties and therapeutic potential.
Spectroscopic Analysis
Infrared spectroscopy provides compelling evidence of the compound's unique chemical nature. The crystalline theophylline magnesium salicylate shows definite spectral differences from a physical mixture of its components, particularly in the NH stretching region (3120 cm-1) and the disappearance of the carbonyl (C=O) band present at 1715 cm-1 in the physical mixture . These spectral changes indicate altered molecular interactions in the compound structure.
X-Ray Diffraction Analysis
X-ray diffraction patterns demonstrate that theophylline magnesium salicylate exhibits a crystal structure distinctly different from either of its individual components or their physical mixture. The relative peak intensities and inter-planar D-spacings corresponding to the diffraction peaks confirm its existence as a true compound with its own crystalline habit .
Thermal Analysis
Thermograms obtained using differential scanning calorimetry reveal distinct thermal transitions:
-
Magnesium salicylate: Thermal transition at 117°-118°C
-
Theophylline: Thermal transition at 283°C
-
Theophylline magnesium salicylate: Single thermal transition at 139°-140°C
The presence of a single, unique thermal transition in the compound provides strong evidence of its existence as a distinct chemical entity . Interestingly, a 2:1 molar ratio physical mixture of theophylline and magnesium salicylate shows two bands: one corresponding to magnesium salicylate (117°-118°C) and another at 139°-140°C, suggesting partial reaction between components in the molten state.
Therapeutic Applications and Pharmacology
Theophylline magnesium salicylate combines the pharmacological actions of its component molecules, potentially offering synergistic therapeutic benefits .
Pharmacological Properties
The compound exhibits multiple pharmacological activities derived from its component molecules:
-
From theophylline:
-
Bronchodilatory effects through phosphodiesterase inhibition
-
Respiratory stimulant properties
-
Diuretic effects
-
-
From magnesium salicylate:
-
Anti-inflammatory action
-
Antipyretic (fever-reducing) effects
-
Research indicates that the compound demonstrates these expected effects but with minimal analgesic activity .
Therapeutic Indications
Based on its pharmacological profile, theophylline magnesium salicylate has been formulated for various therapeutic applications :
Table 6.1: Therapeutic Applications of Theophylline Magnesium Salicylate
Therapeutic Area | Applications |
---|---|
Respiratory disorders | Asthma, bronchospasm, chronic obstructive pulmonary disease |
Women's health | Premenstrual tension, dysmenorrhea |
Cardiovascular | Adjunctive therapy in certain cardiac conditions |
General | Anti-inflammatory conditions |
The combination of bronchodilatory and anti-inflammatory properties makes this compound particularly suitable for conditions with both inflammatory and bronchoconstrictive components .
Pharmaceutical Formulations
Theophylline magnesium salicylate can be incorporated into various pharmaceutical dosage forms to suit different therapeutic needs .
Tablet Formulations
Several tablet formulations have been developed for different therapeutic applications:
Table 7.1: Example Tablet Formulation for Diuretic-Broncholytic Effect
Ingredient | Amount per Tablet |
---|---|
Theophylline magnesium salicylate | 275 mg |
Excipients (lactose, calcium phosphate, corn starch, etc.) | q.s. |
Table 7.2: Example Tablet Formulation for Premenstrual Tension
Ingredient | Amount per Tablet |
---|---|
Theophylline magnesium salicylate | 275 mg |
Pyridoxine hydrochloride (Vitamin B6) | 25 mg |
Excipients | q.s. |
Table 7.3: Example Tablet Formulation for Asthma Treatment
Ingredient | Amount per Tablet |
---|---|
Theophylline magnesium salicylate | 275 mg |
Ephedrine hydrochloride | 25 mg |
Phenobarbital | 15 mg |
Excipients | q.s. |
Typical dosing for these formulations is one tablet every 4 hours (6 tablets daily), though this can be adjusted according to specific therapeutic requirements .
Other Dosage Forms
In addition to tablets, theophylline magnesium salicylate has been formulated as:
-
Capsules
-
Liquid suspensions (containing 275 mg per 5 ml)
Current Research Status and Future Directions
While fundamental research has established the chemical identity and basic pharmacological properties of theophylline magnesium salicylate, the compound appears to have limited presence in current clinical practice. The development of newer bronchodilators and anti-inflammatory agents may have superseded interest in this compound.
-
Comparative bioavailability studies against other theophylline formulations
-
Investigation of its potential advantages in specific patient populations who may benefit from its dual mechanism
-
Modern formulation approaches to optimize delivery and minimize potential side effects
-
Exploration of its potential in combination therapy with newer respiratory medications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume